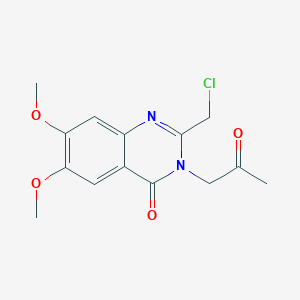
2-(Chloromethyl)-6,7-dimethoxy-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-6,7-dimethoxy-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6,7-dimethoxy-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 6,7-dimethoxy-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one.
Chloromethylation: The key step involves the chloromethylation of the quinazolinone core. This can be achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂).
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C to prevent side reactions and ensure high yield.
Industrial Production Methods
For industrial-scale production, the process is optimized for cost-effectiveness and efficiency:
Batch Process: The synthesis is often conducted in batch reactors with precise control over temperature and reaction time.
Purification: The product is purified using recrystallization or chromatographic techniques to achieve the desired purity levels.
化学反应分析
Types of Reactions
2-(Chloromethyl)-6,7-dimethoxy-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the oxopropyl group, potentially leading to alcohol or alkane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.
Major Products
科学研究应用
2-(Chloromethyl)-6,7-dimethoxy-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: The compound is used in studies exploring its antimicrobial and anti-inflammatory properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex quinazolinone derivatives with enhanced biological activities.
Industrial Applications: The compound’s unique reactivity makes it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(Chloromethyl)-6,7-dimethoxy-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one involves:
Molecular Targets: The compound targets DNA and enzymes involved in cell replication and repair.
Pathways Involved: It interferes with the DNA replication process, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it may inhibit key enzymes in microbial pathways, contributing to its antimicrobial effects.
相似化合物的比较
Similar Compounds
2-(Chloromethyl)-3,4-dihydroquinazolin-4-one: Lacks the dimethoxy and oxopropyl groups, resulting in different reactivity and biological activity.
6,7-Dimethoxy-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one: Lacks the chloromethyl group, affecting its nucleophilic substitution reactions.
2-(Chloromethyl)-6,7-dimethoxyquinazolin-4-one: Lacks the oxopropyl group, altering its overall chemical properties and applications.
Uniqueness
2-(Chloromethyl)-6,7-dimethoxy-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential for diverse applications in medicinal and industrial chemistry. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for further research and development.
属性
IUPAC Name |
2-(chloromethyl)-6,7-dimethoxy-3-(2-oxopropyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4/c1-8(18)7-17-13(6-15)16-10-5-12(21-3)11(20-2)4-9(10)14(17)19/h4-5H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPGUOHENQBQBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=NC2=CC(=C(C=C2C1=O)OC)OC)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-ethoxyphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2675191.png)
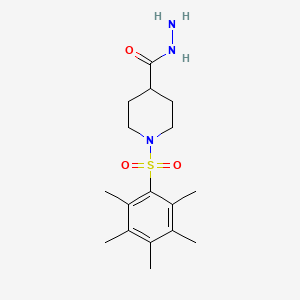
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2675197.png)
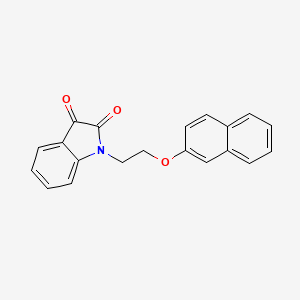
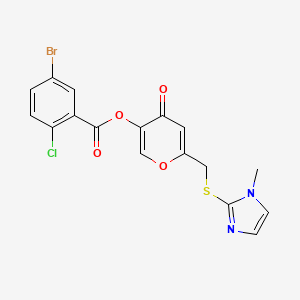
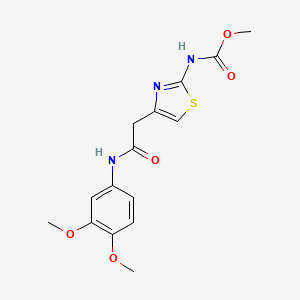
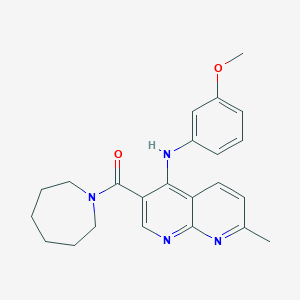
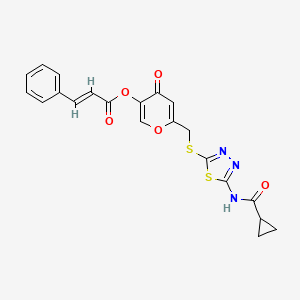
![3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid](/img/structure/B2675209.png)
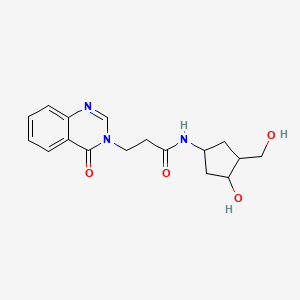
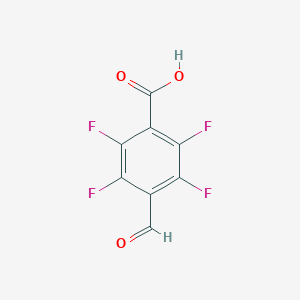
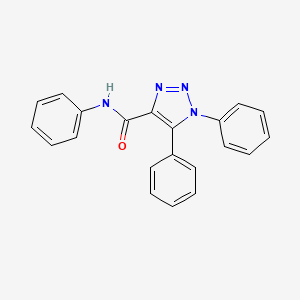

![N-(5-chloro-2-methoxyphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2675214.png)
